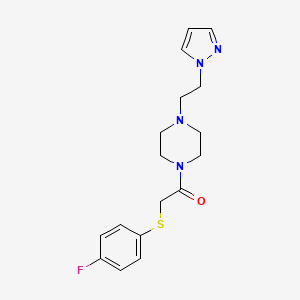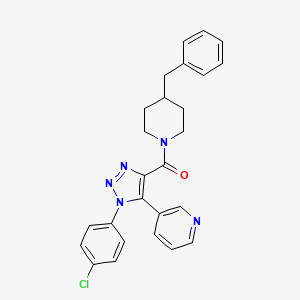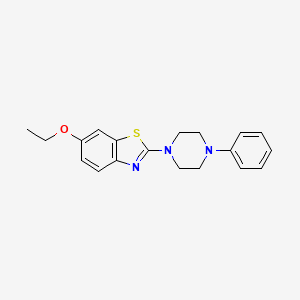
N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, also known as DMOX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Aplicaciones Científicas De Investigación
Electrolyte Composition for Lithium Batteries
Research has identified the use of oxazolidinone derivatives, similar in structure to N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, in the composition of electrolytes for lithium-ion batteries. These compounds have been mixed with ethylene carbonate or dimethyl carbonate in the presence of lithium salts to optimize electrolytes in terms of conductivity and viscosity, demonstrating the potential of oxazolidinone derivatives in enhancing the performance and thermal stability of lithium batteries (Gzara et al., 2006).
Protective Groups for Amino Alcohols
Oxazolidin-2-ones, which share a core structure with the compound , are widely utilized as protective groups for 1,2-amino alcohols and employed as chiral auxiliaries in synthetic chemistry. Their applications extend to the formation of weak hydrogen bonds and π-π stacking interactions, which are critical in the development of new pharmaceuticals and materials (Nogueira et al., 2015).
Catalysis in Organic Reactions
Bisoxazolidine ligands, related to the compound's oxazolidinone moiety, have shown effectiveness in catalyzing various organic reactions, such as the Henry reaction, showcasing their utility in asymmetric synthesis and the development of novel catalytic processes (Spangler & Wolf, 2009).
Antimicrobial Activity
Oxazolidinones are a class of compounds with a mechanism for bacterial protein synthesis inhibition, indicating potential antimicrobial applications. Novel analogs, including structures akin to N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, have shown effectiveness against a variety of clinically important human pathogens, suggesting their role in developing new antibacterial agents (Zurenko et al., 1996).
Biocidal Polymers
Poly(2-methyl-1,3-oxazoline)s with biocidal end groups and varying satellite groups have been studied for their antimicrobial activity, highlighting the importance of oxazolidinone derivatives in creating materials with inherent antimicrobial properties. These findings support the exploration of oxazolidinone-based compounds for applications in medical devices and surfaces to prevent microbial contamination (Waschinski et al., 2008).
Propiedades
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O7S/c1-12-8-13(2)17(14(3)9-12)30(25,26)22-6-7-29-15(22)10-20-18(23)19(24)21-11-16(27-4)28-5/h8-9,15-16H,6-7,10-11H2,1-5H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWAQOSTCGHIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}-N-(4-ethoxy-3-methoxybenzyl)propanamide](/img/structure/B2893576.png)


![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893581.png)
![1-benzyl-4-[(7H-purin-6-yl)amino]pyrrolidin-2-one](/img/structure/B2893584.png)
![1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2893587.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2893590.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2893592.png)
![N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2893593.png)

